N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride basic properties
N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride basic properties
An In-depth Technical Guide to N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide Hydrochloride: Properties, Synthesis, and Application as a Key Synthetic Intermediate
Abstract
N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride is a substituted diphenyl ether derivative recognized primarily as a crucial intermediate in the synthesis of complex heterocyclic molecules, particularly those investigated as kinase inhibitors for therapeutic applications. This guide provides a comprehensive overview of its fundamental physicochemical properties, outlines a representative synthetic pathway, details robust analytical methods for quality control, and illustrates its application in the construction of a patented bioactive compound. The content is designed for researchers, medicinal chemists, and drug development professionals who require a technical understanding of this valuable synthetic building block.
Core Physicochemical Properties
The hydrochloride salt form of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide ensures improved solubility and stability for its use in subsequent chemical reactions. Its core structure features a fluorinated diphenyl ether scaffold, a primary aromatic amine, and an acetamide group—moieties that offer versatile handles for further chemical modification.
A summary of its key properties is presented below:
| Property | Value | Source |
| IUPAC Name | N-[3-(4-amino-2-fluorophenoxy)phenyl]acetamide hydrochloride | N/A |
| Molecular Formula | C₁₄H₁₄ClFN₂O₂ | |
| Molecular Weight | 308.73 g/mol | |
| Canonical SMILES | CC(=O)NC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F.Cl | |
| Appearance | Off-white to light brown solid (typical) | Supplier Data |
| Solubility | Soluble in DMSO, Methanol | General lab knowledge |
Strategic Importance in Medicinal Chemistry
The structural architecture of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide is of significant interest in drug discovery.
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Diphenyl Ether Core: This motif is a common scaffold in many kinase inhibitors, providing a rigid yet conformationally flexible backbone to orient functional groups for optimal binding to ATP pockets.
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Fluorine Substitution: The ortho-fluorine atom on the phenoxy ring is a strategic bioisosteric modification. It can alter the pKa of the adjacent amine, modulate metabolic stability by blocking potential sites of oxidation, and influence binding affinity through specific electronic interactions with the target protein.
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Reactive Handles: The primary amine (-NH₂) and the acetamide (-NHC(O)CH₃) groups are versatile functional handles. The primary amine is a key nucleophile, perfectly positioned for cyclization reactions to form heterocyclic systems, which are prevalent in kinase inhibitors.
Synthesis and Quality Control Workflow
The reliable synthesis and rigorous quality control of this intermediate are paramount to ensuring the success of multi-step synthetic campaigns.
Representative Synthesis Protocol
The following protocol is a representative example of the synthesis of the parent compound, N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide, based on methodologies described in patent literature for analogous structures.
Reaction: Ullmann Condensation
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Reactant Preparation: In a nitrogen-purged reaction vessel, combine 3-acetamidophenol (1.0 eq), 1,4-difluoro-2-nitrobenzene (1.1 eq), and potassium carbonate (K₂CO₃, 2.0 eq) in a suitable polar aprotic solvent such as Dimethylformamide (DMF).
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Reaction Execution: Heat the mixture to 80-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
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Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into ice water and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude nitro-intermediate.
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Reduction Step: Dissolve the crude intermediate in ethanol or methanol. Add a catalyst such as Palladium on Carbon (Pd/C, 10 mol%). Purge the vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr shaker) at room temperature.
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Final Isolation: Stir the reaction until the nitro group is fully reduced to the primary amine (monitor by TLC/HPLC). Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting free base can be purified by column chromatography.
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Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a suitable solvent like ethyl acetate or diethyl ether and treat with a stoichiometric amount of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold ether, and dried under vacuum.
Quality Control and Characterization Workflow
Ensuring the identity and purity of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride is critical before its use in downstream applications. The following workflow is standard practice.
Caption: Standard analytical workflow for the quality control and release of a synthetic intermediate.
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High-Performance Liquid Chromatography (HPLC): The primary technique to assess purity. A typical method would use a C18 reverse-phase column with a gradient of water and acetonitrile (both containing 0.1% trifluoroacetic acid or formic acid) as the mobile phase. The goal is to achieve a purity level of >95%, with minimal detectable impurities.
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Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is commonly used, and the expected molecular ion peak for the free base ([M+H]⁺) should be observed at m/z 261.1.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.
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¹H NMR: Will show characteristic peaks for the aromatic protons, the acetamide methyl group (a singlet around 2.1 ppm), and the amine protons.
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¹⁹F NMR: Will show a single resonance confirming the presence and electronic environment of the fluorine atom.
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Application in Downstream Synthesis: A Case Study
The utility of N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide is best demonstrated by its role in constructing more complex, biologically active molecules. It has been cited as an intermediate in the synthesis of pyrazolopyrimidine-based kinase inhibitors.
Example Synthetic Application Workflow
The primary amine of the title compound is used as a nucleophile to react with an electrophilic pyrimidine core, leading to the formation of a key aminopyrimidine intermediate, which can then undergo further cyclization.
Caption: Application of the title compound in the synthesis of an advanced drug-like molecule.
Protocol: Synthesis of an N-Aryl Pyrimidinamine Intermediate
This protocol describes a typical palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination).
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Vessel Preparation: To a dry, nitrogen-purged reaction vessel, add N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride (1.0 eq), the electrophilic coupling partner (e.g., a substituted 4-chloropyrimidine, 1.0 eq), a palladium catalyst such as Pd₂(dba)₃ (0.05 eq), and a ligand such as Xantphos (0.1 eq).
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Solvent and Base: Add an anhydrous, deoxygenated solvent (e.g., Dioxane or Toluene) followed by a non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.5 eq).
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Reaction: Heat the mixture to 100-110 °C and stir for 4-16 hours, monitoring by HPLC for the disappearance of starting materials.
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Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite to remove inorganic salts and catalyst residue. Concentrate the filtrate and purify the resulting crude product by silica gel column chromatography to yield the desired advanced intermediate. This product is now ready for subsequent synthetic transformations.
Safety and Handling
As with any laboratory chemical, N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride should be handled with appropriate care.
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Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
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Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.
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Toxicity: While specific toxicity data is not widely available, compounds of this class (aromatic amines, fluorinated aromatics) should be treated as potentially hazardous.
Conclusion
N-[3-(4-Amino-2-fluorophenoxy)phenyl]acetamide hydrochloride is a high-value synthetic intermediate whose strategic importance lies in its pre-configured arrangement of functional groups and a scaffold common to many modern kinase inhibitors. While not an end-product itself, a thorough understanding of its synthesis, characterization, and downstream reactivity is essential for medicinal chemists and process development teams. The protocols and workflows outlined in this guide provide a robust framework for the successful utilization of this versatile chemical building block in drug discovery and development programs.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13854125, N-(3-(4-amino-2-fluorophenoxy)phenyl)acetamide hydrochloride. PubChem. Retrieved from [Link].
